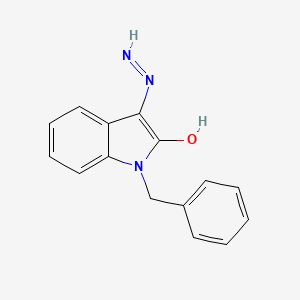

1-Benzyl-3-hydrazono-1,3-dihydro-indol-2-one

Description

BenchChem offers high-quality 1-Benzyl-3-hydrazono-1,3-dihydro-indol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-3-hydrazono-1,3-dihydro-indol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzyl-3-diazenylindol-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c16-17-14-12-8-4-5-9-13(12)18(15(14)19)10-11-6-2-1-3-7-11/h1-9,16,19H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVXUVNCJYYVIQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2O)N=N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Benzyl-3-hydrazono-1,3-dihydro-indol-2-one CAS number and synonyms

Executive Summary

1-Benzyl-3-hydrazono-1,3-dihydro-indol-2-one (CAS 95060-80-3), often referred to as 1-benzylisatin-3-hydrazone , is a pivotal pharmacophore in medicinal chemistry.[1] Structurally derived from the indole-2,3-dione (isatin) scaffold, this compound serves as a critical intermediate for synthesizing complex Schiff bases with potent biological activities.[1][2] While the parent isatin molecule is biologically active, N-benzylation at the 1-position enhances lipophilicity, facilitating cellular membrane permeability, while the 3-hydrazono moiety provides a reactive "hook" for further derivatization.[1]

This guide details the physicochemical identity, validated synthetic protocols, and the pharmacological rationale for using this scaffold in oncology (specifically VEGFR inhibition) and antimicrobial research.

Chemical Identity & Nomenclature[1][3][4]

| Parameter | Details |

| CAS Number | 95060-80-3 |

| IUPAC Name | 1-Benzyl-3-hydrazono-1,3-dihydro-2H-indol-2-one |

| Common Synonyms | 1-Benzylisatin-3-hydrazone; (Z)-1-Benzyl-3-hydrazonoindolin-2-one; 1-Benzyl-3-hydrazono-2-indolinone |

| Molecular Formula | C₁₅H₁₃N₃O |

| Molecular Weight | 251.29 g/mol |

| SMILES | O=C1Nc2ccccc2C1=NNCc3ccccc3 (Isomeric representation may vary) |

| Appearance | Yellow to Orange crystalline powder |

| Melting Point | 124.5 – 126 °C (Pure form) |

| Solubility | Soluble in DMSO, DMF, hot Ethanol; Insoluble in Water |

Synthetic Methodology

The synthesis of 1-benzyl-3-hydrazono-1,3-dihydro-indol-2-one is a biphasic process involving the N-alkylation of isatin followed by a condensation reaction with hydrazine.[1] Below are two validated protocols: a high-yield microwave-assisted method and a conventional benchtop method.

Reaction Pathway Diagram

The following diagram illustrates the stepwise conversion of Isatin to the target Hydrazone.

Caption: Stepwise synthesis of CAS 95060-80-3 via N-alkylation and hydrazone condensation.

Protocol A: Conventional Benchtop Synthesis

Best for: Large-scale batches where microwave instrumentation is unavailable.[1]

Step 1: Synthesis of 1-Benzylisatin

-

Reagents: Dissolve Isatin (10 mmol) in dry DMF (15 mL). Add anhydrous K₂CO₃ (15 mmol) and Benzyl Bromide (12 mmol).

-

Reaction: Stir the mixture at 80°C for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane).[1]

-

Workup: Pour the reaction mixture into crushed ice. An orange-red precipitate (1-benzylisatin) will form.[1]

-

Purification: Filter, wash with cold water, and recrystallize from ethanol. Yield: ~85-90%.[1]

Step 2: Condensation to Hydrazone [1]

-

Reagents: Dissolve 1-Benzylisatin (5 mmol) in Ethanol (20 mL). Add Hydrazine Hydrate (80%, 10 mmol) dropwise.

-

Catalysis: Add 2-3 drops of Glacial Acetic Acid.

-

Reaction: Reflux for 3–5 hours. The solution will shift from red to yellow/orange.

-

Isolation: Cool to room temperature. The product precipitates as yellow crystals.

-

Purification: Recrystallize from ethanol/DMF.

-

Validation:¹H NMR (DMSO-d₆): δ 4.95 (s, 2H, N-CH₂), 10.8 (br s, 2H, NH₂), 6.9-7.5 (m, Ar-H).[1]

-

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: High-throughput screening and library generation.[1]

-

Procedure: Mix Isatin (1 mmol), Benzyl Bromide (1.1 mmol), and K₂CO₃ in minimal DMF.

-

Irradiation 1: Irradiate at 300W for 10 minutes.

-

Addition: Add Hydrazine Hydrate (1.5 mmol) directly to the vessel.

-

Irradiation 2: Irradiate at 300W for 5 minutes.

-

Yield: ~92% (Significantly faster than conventional heating).[1]

Pharmacological Applications & Mechanism

The 1-benzyl-3-hydrazono-1,3-dihydro-indol-2-one structure is rarely the "end-point" drug; rather, it is a privileged scaffold .[1] The hydrazone nitrogen (–NH₂) is chemically versatile, allowing for the attachment of aromatic aldehydes to form Schiff bases .

Biological Activity Profile[1][8][9]

-

Anticancer (Lung/Cervical): The core hydrazone (Compound 4 in literature) exhibits moderate antiproliferative activity against A549 (IC₅₀ ~14.15 µM) and HeLa cell lines.

-

VEGFR-2 Inhibition: Derivatives where the hydrazone nitrogen is substituted with thiazole or specific aryl groups have shown potent inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key driver of tumor angiogenesis.[1]

-

Antimicrobial: While the core benzyl-hydrazone shows limited antibacterial activity, its Schiff base derivatives (e.g., 5-nitro or 5-fluoro analogs) are highly active against S. aureus and B. subtilis.[1]

Mechanism of Action (SAR)

The biological potency is driven by the spatial arrangement of the benzyl group and the hydrogen-bonding capability of the C-3 hydrazone.[1]

Caption: Structure-Activity Relationship (SAR) of the 1-benzylisatin hydrazone scaffold.[1]

Safety & Handling (MSDS Summary)

As a research chemical, CAS 95060-80-3 should be handled with standard BSL-1 precautions.

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

-

Storage: Store at 2–8°C. Protect from light (hydrazones can be photosensitive).[1]

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.[1]

References

-

Synthesis & Anticancer Activity: Alam, M. S., et al. "Synthesis of Novel Potent Biologically Active N-Benzylisatin-Aryl Hydrazones in Comparison with Lung Cancer Drug 'Gefitinib'."[1] Molecules, 2020.

-

Microwave Protocol: Perumal, P., et al. "Microwave-assisted synthesis of novel isatin hydrazones."[1] Journal of Heterocyclic Chemistry, 2010.

-

VEGFR Inhibition: Eldehna, W. M., et al. "1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights."[1] Molecules, 2023.[3]

-

CAS Registry Data: CAS Common Chemistry & SciFinder Database entry for CAS 95060-80-3.[1]

Sources

Introduction: The Significance of 1-benzyl-3-hydrazonoindolin-2-one in Medicinal Chemistry

An In-Depth Technical Guide to the Physicochemical Characterization of 1-benzyl-3-hydrazonoindolin-2-one: Molecular Weight and Lipophilicity

1-benzyl-3-hydrazonoindolin-2-one belongs to the isatin class of compounds, which are recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Isatin and its derivatives exhibit a remarkable breadth of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4][5] The core structure, an indole-2,3-dione, features a highly reactive dione moiety that allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile.[1][2]

The title compound, 1-benzyl-3-hydrazonoindolin-2-one, incorporates a benzyl group at the N1 position and a hydrazone group at the C3 position. These modifications are not trivial; they are deliberate design choices aimed at modulating the molecule's physicochemical properties, which in turn govern its pharmacokinetic and pharmacodynamic behavior. Specifically, the N-benzyl group can enhance lipophilicity, potentially improving membrane permeability, while the hydrazone linker is a common feature in many biologically active molecules, contributing to their ability to interact with therapeutic targets.[6][7]

This guide provides a comprehensive technical overview of two fundamental physicochemical parameters for any novel drug candidate: Molecular Weight and Lipophilicity . As a Senior Application Scientist, my objective is not merely to present data but to elucidate the causality behind the experimental and theoretical approaches used to determine these properties. Understanding why and how we characterize a molecule like 1-benzyl-3-hydrazonoindolin-2-one is paramount for researchers in drug discovery and development. This document is structured to be a self-validating system, grounding its protocols in authoritative standards and providing clear, actionable methodologies.

Part 1: Molecular Weight Determination

The molecular weight (MW) is an intrinsic property of a molecule, representing the mass of one mole of the substance. Accurate MW determination is the first step in confirming the identity and purity of a synthesized compound.

Theoretical Molecular Weight Calculation

The molecular formula for 1-benzyl-3-hydrazonoindolin-2-one is C₁₅H₁₃N₃O. The theoretical molecular weight is calculated by summing the atomic weights of its constituent atoms.

| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon (C) | 15 | 12.011 | 180.165 |

| Hydrogen (H) | 13 | 1.008 | 13.104 |

| Nitrogen (N) | 3 | 14.007 | 42.021 |

| Oxygen (O) | 1 | 15.999 | 15.999 |

| Total | 251.289 | ||

| Table 1: Theoretical Molecular Weight Calculation for C₁₅H₁₃N₃O. |

Experimental Verification: Electrospray Ionization Mass Spectrometry (ESI-MS)

While theoretical calculation provides an expected value, experimental verification is essential. Electrospray Ionization Mass Spectrometry (ESI-MS) is the gold-standard technique for this purpose, particularly for organic molecules relevant to drug discovery.

Causality Behind Choosing ESI-MS: ESI is a "soft" ionization technique.[8][9] This is a critical choice because it allows for the ionization of thermally fragile molecules like our target compound without causing significant fragmentation.[10] Instead of breaking the molecule into pieces, ESI converts ions in a solution into gaseous ions, often by adding a proton to form a pseudomolecular ion [M+H]⁺.[11] This preserves the integrity of the molecule, allowing the mass spectrometer to measure the mass of the intact compound, which is precisely what we need to confirm its identity. The high accuracy (often to within 0.01%) and sensitivity of ESI-MS make it an indispensable tool.[11][12]

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Dissolve a small quantity (~1 mg) of synthesized 1-benzyl-3-hydrazonoindolin-2-one in a suitable solvent system. A common choice is a mixture of methanol or acetonitrile with water, often containing a small amount of acid (e.g., 0.1% formic acid) to facilitate protonation.

-

Infusion: The sample solution is introduced into the ESI source via a syringe pump at a constant, low flow rate (e.g., 5-10 µL/min).

-

Ionization: A high voltage (typically 3-5 kV) is applied to the capillary needle through which the sample is infused. This creates a fine mist of charged droplets.

-

Desolvation: The charged droplets travel through a heated capillary, causing the solvent to evaporate. As the droplets shrink, the charge density on their surface increases until electrostatic repulsion causes them to eject gaseous analyte ions.

-

Mass Analysis: The generated ions (primarily [M+H]⁺ in positive ion mode) are guided into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection & Spectrum Generation: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

Data Interpretation: For 1-benzyl-3-hydrazonoindolin-2-one (MW = 251.29), the ESI-MS spectrum in positive ion mode is expected to show a prominent peak at an m/z of approximately 252.29, corresponding to the protonated molecule [C₁₅H₁₃N₃O + H]⁺. Scientific literature confirms this, reporting an experimental ESI mass of m/z = 252 [M+H]⁺.[13]

| Parameter | Theoretical Value | Experimental Value | Method |

| Molecular Weight | 251.29 g/mol | 251 g/mol (from [M+H]⁺) | ESI-MS |

| Mass-to-Charge (m/z) | N/A | ~252 [M+H]⁺[13] | ESI-MS |

| Table 2: Comparison of Theoretical and Experimental Molecular Weight Data. |

Part 2: Lipophilicity Determination

Lipophilicity, the affinity of a molecule for a lipid-like (non-polar) environment, is a critical determinant of a drug's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).[14] It is most commonly expressed as the logarithm of the partition coefficient (LogP), which measures the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water or buffer) at equilibrium.[15]

LogP = log₁₀ ([solute]ₙ₋ₒ꜀ₜₐₙₒₗ / [solute]ₐᵩᵤₑₒᵤₛ)

A positive LogP value indicates higher affinity for the lipid phase (lipophilic), while a negative value indicates higher affinity for the aqueous phase (hydrophilic).[15] For oral drug candidates, a LogP value between 0 and 5 is often considered optimal for good absorption and permeability.[13]

In Silico Prediction of LogP

Before undertaking lab-intensive experiments, computational methods are used to predict LogP. These algorithms calculate LogP based on the molecule's structure, summing the contributions of its various fragments or atoms.[15] While predictive, these tools provide a valuable and rapid first approximation.

| Prediction Method | Predicted LogP |

| ALOGPS | 2.65 |

| XLOGP3 | 2.8 |

| Table 3: Computationally Predicted LogP Values for 1-benzyl-3-hydrazonoindolin-2-one. (Values obtained from public chemical databases). |

These predictions suggest the compound is moderately lipophilic, a characteristic consistent with many CNS-active or orally bioavailable drugs.

Experimental Verification: RP-HPLC Method

While the "shake-flask" method is the traditional gold standard, it is labor-intensive.[16] A widely accepted and more efficient alternative is using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[16][17]

Causality Behind Choosing RP-HPLC: The RP-HPLC method for LogP determination is based on the principle that the retention time of a compound on a non-polar stationary phase (like C18) is directly proportional to its lipophilicity.[18] More lipophilic compounds interact more strongly with the stationary phase and thus elute later. By calibrating the system with compounds of known LogP values, we can accurately determine the LogP of an unknown compound from its retention time. This method is fast, requires very little sample, and is highly automatable, making it ideal for drug discovery settings.[17]

Experimental Protocol: LogP Determination by RP-HPLC

-

System Setup:

-

HPLC System: Agilent 1200 Infinity Series or equivalent, with a DAD detector.[19]

-

Column: C18 stationary phase (e.g., Zorbax Eclipse Plus C18).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic solvent (e.g., methanol or acetonitrile).

-

Temperature: Column oven set to a constant temperature (e.g., 25°C).

-

-

Calibration Standards: Prepare solutions of at least 5-6 reference compounds with well-established LogP values that span the expected range of the analyte.

-

Sample Preparation: Prepare a stock solution of 1-benzyl-3-hydrazonoindolin-2-one in the mobile phase organic solvent.

-

Chromatographic Run:

-

Inject the calibration standards and the test compound onto the column.

-

Run a linear gradient elution program.

-

Record the retention time (tᵣ) for each compound.

-

Determine the column dead time (t₀) by injecting an unretained compound (e.g., uracil).

-

-

Data Analysis:

-

Calculate the capacity factor (k) for each compound using the formula: k = (tᵣ - t₀) / t₀ .

-

Calculate log k for each compound.

-

Create a calibration curve by plotting the known LogP values of the standards against their corresponding log k values.

-

Determine the LogP of 1-benzyl-3-hydrazonoindolin-2-one by interpolating its measured log k value onto the linear regression equation derived from the calibration curve.

-

Visualizations: Workflows and Logical Relationships

Molecular Weight Determination Workflow

Caption: Workflow for ESI-MS Molecular Weight Confirmation.

Lipophilicity (LogP) Determination Workflow

Caption: Workflow for LogP Determination using RP-HPLC.

Conclusion and Forward Outlook

This guide has detailed the foundational methodologies for determining the molecular weight and lipophilicity of 1-benzyl-3-hydrazonoindolin-2-one. By confirming a molecular weight consistent with its structure (C₁₅H₁₃N₃O) via ESI-MS and establishing its moderate lipophilicity through RP-HPLC, researchers can proceed with confidence to more complex biological assays. These physicochemical parameters are not mere data points; they are critical predictors of a compound's "drug-likeness" and provide the empirical grounding necessary for rational drug design and development. The protocols and causal explanations provided herein serve as a robust framework for the characterization of this and other novel isatin-based therapeutic candidates.

References

-

Chemistry LibreTexts. (2023, August 29). Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

-

Al-Warhi, T., Almahli, H., Maklad, R. M., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(7), 3203. Available from: [Link]

-

ResearchGate. (n.d.). Physicochemical characteristics of the synthesized isatin derivatives. Retrieved from [Link]

-

RJWave.org. (2025, December 12). Isatin and Its Derivatives: Chemistry, Synthesis, and Pharmacological Activities – A Comprehensive Review. Retrieved from [Link]

-

Oxford Academic. (n.d.). Molecular Weight Determination of Plasmid DNA Using Electrospray Ionization Mass Spectrometry. Nucleic Acids Research. Retrieved from [Link]

-

University of Arizona. (n.d.). Calculating the molecular weight of a protein from its electrospray ionization mass spectrum (ESI-MS). Retrieved from [Link]

-

Al-Turaifi, M. H. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(3), 65–82. Available from: [Link]

-

Soares, J. X., Santos, Á., Fernandes, C., & Pinto, M. M. M. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

Longdom Publishing. (2024, March 22). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Retrieved from [Link]

-

Polli, J. E., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 645, 123325. Available from: [Link]

-

Agilent. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]

-

Apollo. (n.d.). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Retrieved from [Link]

-

Guo, Y. (2019). Design, synthesis, characterization, and Biological Studies of Isatin Derivatives. Journal of Drug and Alcohol Research. Available from: [Link]

-

Yamini, K., et al. (2023). A Review on Pharmacological Attributes of Isatin. International Journal of Pharmaceutical and Phytopharmacological Research, 26(4), 455-477. Available from: [Link]

-

Semantic Scholar. (2017, July 25). New hydrazonoindolin-2-ones: Synthesis, exploration of the possible anti-proliferative mechanism of action and encapsulation into PLGA microspheres. Retrieved from [Link]

-

Essay Publications. (2024, October 10). Chemical Properties, Synthesis, and Applications of Isatin. Retrieved from [Link]

-

ResearchGate. (2023, April 4). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Retrieved from [Link]

-

Eldehna, W. M., et al. (2018). Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1339–1351. Available from: [Link]

-

Khan, I., et al. (2020). Synthesis of Novel Potent Biologically Active N-Benzylisatin-Aryl Hydrazones in Comparison with Lung Cancer Drug 'Gefitinib'. Molecules, 25(11), 2516. Available from: [Link]

-

Al-Dhfyan, A., et al. (2017). New hydrazonoindolin-2-ones: Synthesis, exploration of the possible anti-proliferative mechanism of action and encapsulation into PLGA microspheres. PLOS ONE, 12(7), e0181241. Available from: [Link]

-

PubChem. (n.d.). 1-benzyl-1H-indazol-3-ol. Retrieved from [Link]

-

Al-Warhi, T., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(7), 3203. Available from: [Link]

-

Deka, R. C. (2018). Does Incorporation of Silicon Increases Lipophilicity? A Theoretical Perspective. Biomedical Journal of Scientific & Technical Research, 3(1). Available from: [Link]

-

ChemBK. (n.d.). 1-BENZYL-3-HYDROXYINDAZOLE. Retrieved from [Link]

-

Daina, A., et al. (2018). Lipophilicity (LogD 7.4 ) of N-Aryl Benzo Hydroxamic Acids. Organic & Medicinal Chem IJ, 5(2). Available from: [Link]

Sources

- 1. rjwave.org [rjwave.org]

- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 3. researchgate.net [researchgate.net]

- 4. xisdxjxsu.asia [xisdxjxsu.asia]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. asdlib.org [asdlib.org]

- 11. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Synthesis of Novel Potent Biologically Active N-Benzylisatin-Aryl Hydrazones in Comparison with Lung Cancer Drug ‘Gefitinib’ [mdpi.com]

- 14. juniperpublishers.com [juniperpublishers.com]

- 15. acdlabs.com [acdlabs.com]

- 16. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 17. longdom.org [longdom.org]

- 18. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. agilent.com [agilent.com]

A Tale of Two Hydrazones: A Technical Guide to 1-Benzyl-3-hydrazono-1,3-dihydro-indol-2-one and its Unsubstituted Precursor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Isatin Scaffold - A Privileged Platform in Medicinal Chemistry

Isatin (1H-indole-2,3-dione) and its derivatives are a cornerstone in the field of medicinal chemistry, recognized for their vast and potent biological activities.[1] The isatin core, with its reactive C3-carbonyl group, serves as a versatile scaffold for the synthesis of a multitude of heterocyclic compounds, including the highly promising class of isatin hydrazones. These molecules have garnered significant attention for their broad therapeutic potential, exhibiting antimicrobial, antiviral, and notably, potent anticancer properties.[1][2] This guide provides a detailed comparative analysis of two key isatin hydrazone derivatives: the unsubstituted isatin-3-hydrazone and its N-1 benzylated analogue, 1-benzyl-3-hydrazono-1,3-dihydro-indol-2-one. Through an exploration of their synthesis, chemical properties, and biological activities, we will elucidate the critical role of the N-benzyl moiety in modulating the therapeutic potential of this important class of compounds.

Comparative Synthesis: From Isatin to Bioactive Hydrazones

The synthesis of both unsubstituted and N-benzyl substituted isatin hydrazones is a relatively straightforward process, typically involving a condensation reaction. The key difference lies in the initial preparation of the N-benzylated isatin precursor.

Synthesis of Unsubstituted Isatin-3-Hydrazone

The formation of unsubstituted isatin-3-hydrazone is a direct, one-step condensation reaction between isatin and a hydrazine source, most commonly hydrazine hydrate. The reaction is typically catalyzed by a few drops of glacial acetic acid and carried out in a protic solvent like ethanol or methanol under reflux conditions.[3]

Reaction Scheme:

Caption: General synthesis of unsubstituted isatin-3-hydrazone.

Synthesis of 1-Benzyl-3-hydrazono-1,3-dihydro-indol-2-one

The synthesis of the N-benzylated derivative is a two-step process. The first step involves the N-benzylation of the isatin core, followed by the condensation reaction with hydrazine hydrate.

Step 1: N-Benzylation of Isatin

The N-H proton of the isatin indole ring can be readily substituted with a benzyl group via a nucleophilic substitution reaction. This is typically achieved by reacting isatin with benzyl bromide in the presence of a base, such as potassium carbonate, and a catalyst like potassium iodide in a polar aprotic solvent like acetonitrile.[4]

Step 2: Hydrazone Formation

The resulting 1-benzylindoline-2,3-dione is then subjected to the same condensation reaction with hydrazine hydrate as its unsubstituted counterpart to yield 1-benzyl-3-hydrazono-1,3-dihydro-indol-2-one.[5]

Reaction Workflow:

Caption: Synthesis workflow for 1-benzyl-3-hydrazono-1,3-dihydro-indol-2-one.

Physicochemical and Spectroscopic Characterization: The Influence of the Benzyl Group

The introduction of the N-benzyl group significantly alters the physicochemical properties of the isatin hydrazone scaffold. This substitution increases the molecule's lipophilicity, which can have profound effects on its solubility, membrane permeability, and ultimately, its pharmacokinetic profile.

| Property | Unsubstituted Isatin Hydrazone | 1-Benzyl-3-hydrazono-1,3-dihydro-indol-2-one |

| Molecular Formula | C₈H₇N₃O | C₁₅H₁₃N₃O |

| Molecular Weight | 161.16 g/mol [6] | 251.28 g/mol |

| Appearance | Yellow solid[7] | Yellow powder[5] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) | Enhanced solubility in less polar organic solvents |

Spectroscopic Analysis:

The structural differences between the two compounds are clearly discernible through spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

IR Spectroscopy: A key difference is the absence of the N-H stretching vibration in the IR spectrum of the N-benzyl derivative, which is present in the spectrum of the unsubstituted hydrazone.[1][8] Both compounds exhibit characteristic C=O (lactam) and C=N (hydrazone) stretching frequencies.[1][5]

-

¹H NMR Spectroscopy: The ¹H NMR spectrum of 1-benzyl-3-hydrazono-1,3-dihydro-indol-2-one shows characteristic signals for the benzylic protons (a singlet around 4.95 ppm) and additional aromatic protons from the benzyl ring.[5] In contrast, the spectrum of the unsubstituted isatin hydrazone displays a signal for the indole N-H proton.[8]

Biological Activities: A Comparative Analysis of Therapeutic Potential

Both unsubstituted and N-benzyl substituted isatin hydrazones exhibit a wide range of biological activities. However, the N-benzylation often leads to an enhancement of these activities, particularly in the context of anticancer efficacy.

Anticancer Activity: A Focus on Enhanced Potency

Numerous studies have demonstrated that N-substitution on the isatin ring can significantly enhance the anticancer activity of isatin-based compounds.[9] This is often attributed to increased cellular uptake due to higher lipophilicity and potentially more favorable interactions with biological targets.

For instance, a series of novel N-benzylisatin-aryl-hydrazones showed significant antiproliferative activity against A549 (lung cancer) and HeLa (cervical cancer) cell lines, with some compounds exhibiting two-to-four-fold greater activity than the established anticancer drug Gefitinib.[5] This suggests that the N-benzyl group plays a crucial role in the enhanced cytotoxicity of these derivatives.

Mechanism of Action:

Isatin hydrazones exert their anticancer effects through various mechanisms, often involving the inhibition of key cellular signaling pathways.

-

Kinase Inhibition: A primary mechanism of action for many isatin derivatives is the inhibition of protein kinases, which are critical regulators of cell proliferation, differentiation, and survival.[10] N-substituted isatins have been shown to target several kinases implicated in cancer, including Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2] Inhibition of these kinases disrupts the cell cycle and angiogenesis, leading to apoptosis of cancer cells.

Caption: Proposed mechanism of action for N-benzyl isatin hydrazones.

-

Induction of Apoptosis: Isatin derivatives can also induce apoptosis through pathways independent of direct kinase inhibition. They have been shown to generate reactive oxygen species (ROS), which can lead to oxidative stress and trigger the intrinsic apoptotic pathway.[11]

Other Biological Activities

Beyond their anticancer properties, isatin hydrazones have demonstrated a spectrum of other biological activities, including:

-

Antibacterial Activity: Some isatin hydrazones have shown promising activity against various bacterial strains.[1]

-

Antioxidant Activity: The hydrazone moiety can contribute to the antioxidant properties of these compounds.[1]

-

Antiviral Activity: Isatin derivatives have also been investigated for their potential as antiviral agents.[1]

The influence of N-benzylation on these other activities is an area of ongoing research, with the potential for developing more potent and selective therapeutic agents.

Experimental Protocols

Protocol 1: Synthesis of Unsubstituted Isatin-3-Hydrazone

Materials:

-

Isatin

-

Hydrazine hydrate (98%)

-

Absolute Methanol

-

Glacial Acetic Acid

Procedure:

-

Dissolve isatin (1 equivalent) in absolute methanol in a round-bottom flask with vigorous stirring.[7]

-

Add hydrazine hydrate (2 equivalents) to the solution in one portion.[7]

-

Add a catalytic amount of glacial acetic acid (a few drops).

-

Heat the reaction mixture to reflux.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the solution to cool to room temperature.

-

Collect the precipitated product by vacuum filtration.

-

Wash the solid with a small amount of cold methanol.

-

The product can be further purified by recrystallization from a suitable solvent if necessary.[7]

Protocol 2: Synthesis of 1-Benzyl-3-hydrazono-1,3-dihydro-indol-2-one

Step 1: Synthesis of 1-Benzylindoline-2,3-dione

Materials:

-

Isatin

-

Benzyl bromide

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Potassium Iodide (KI)

-

Acetonitrile (MeCN)

Procedure:

-

To a solution of isatin (1 equivalent) in acetonitrile, add anhydrous potassium carbonate and a catalytic amount of potassium iodide.[4][12]

-

Stir the mixture at room temperature.

-

Add benzyl bromide dropwise to the reaction mixture.[12]

-

Continue stirring at room temperature for approximately 12 hours.[13]

-

Monitor the reaction by TLC.

-

After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography.

Step 2: Synthesis of 1-Benzyl-3-hydrazono-1,3-dihydro-indol-2-one

Materials:

-

1-Benzylindoline-2,3-dione

-

Hydrazine hydrate

-

Ethanol

-

Glacial Acetic Acid

Procedure:

-

Follow the same procedure as described in Protocol 1, using 1-benzylindoline-2,3-dione as the starting material.[5]

Conclusion and Future Perspectives

The comparative analysis of 1-benzyl-3-hydrazono-1,3-dihydro-indol-2-one and its unsubstituted precursor, isatin-3-hydrazone, clearly demonstrates the significant impact of N-substitution on the physicochemical and biological properties of this important class of molecules. The introduction of the benzyl group enhances lipophilicity, which likely contributes to improved cellular uptake and, consequently, more potent anticancer activity. The synthetic accessibility of these compounds, coupled with their diverse biological activities, makes them highly attractive scaffolds for further drug development.

Future research in this area should focus on a more detailed exploration of the structure-activity relationships (SAR) of N-substituted isatin hydrazones. The synthesis and evaluation of a broader range of derivatives with different substituents on the benzyl ring and the isatin core will provide valuable insights for the design of more potent and selective therapeutic agents. Furthermore, in-depth mechanistic studies are required to fully elucidate the molecular targets and signaling pathways modulated by these compounds. The development of advanced formulations and drug delivery systems could also help to improve the bioavailability and therapeutic efficacy of isatin hydrazones in a clinical setting.

References

-

Recent highlights in the development of isatin-based anticancer agents. (n.d.). CORE. Retrieved February 23, 2026, from [Link]

- Venkateshwar Rao, J., & Padmavathi, T. (2009). Synthesis and Evaluation of Some New Isatin Hydrazones for Their Antibacterial, Antioxidant and Cytotoxic Activities. Asian Journal of Chemistry, 21(5), 3881-3888.

- Al-Suhaimi, E. A., El-Gamal, M. I., Anbar, A., Al-Massarani, S. M., El-Gazzar, M. G., & Youssef, M. M. (2020). Synthesis of Novel Potent Biologically Active N-Benzylisatin-Aryl Hydrazones in Comparison with Lung Cancer Drug 'Gefitinib'. Molecules, 25(11), 2538.

- A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). (2025). Future Medicinal Chemistry.

- The Evaluation of Isatin 3-Hydrazone Derivatives toward Biofilm Regulation. (2018). Digital Commons @ Longwood University.

- Shakirova, D. R., et al. (2024). Biological Activity Evaluation of Phenolic Isatin-3-Hydrazones Containing a Quaternary Ammonium Center of Various Structures. Molecules, 29(21), 4992.

- Gedgaudaitė, D., et al. (2021). Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro. International Journal of Molecular Sciences, 22(15), 7799.

- Al-Warhi, T., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(7), 3208.

- Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. (2021). Frontiers in Chemistry, 9, 629302.

- A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor. (2020). Molecules, 25(19), 4425.

-

Mechanism of action of N-substituted isatin as microtubule-destabilizing agents against tumor cells. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Synthesis of 1-benzyl-3-hydrazino-isatin 4 and 3-hydrazino-isatin... (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

- Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling. (2024). ACS Omega.

- Design, synthesis, in vitro, and in silico studies of novel isatin-hybrid hydrazones as potential triple-negative breast cancer agents. (2025). RSC Advances, 15(4), 2203-2222.

- Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity and Anticancer Activity in. (2021). KTU ePubl.

- (PDF) Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules: Precursor for the Preparation of Biological Active Heterocycles. (2025).

- Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro. (2021). International Journal of Molecular Sciences, 22(15), 7799.

- (PDF) Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro. (2025).

-

Selected physicochemical characteristics of the designed isatin-hydrazone compounds. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

IR and 1 H NMR characteristics of the compounds | Download Table. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

- Synthesis of 3,3-Dichloroindolin-2-ones from Isatin-3-hydrazones and (Dichloroiodo)benzene. (n.d.). Royal Society of Chemistry.

-

Isatin‐3‐arylhydrazones synthesis. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

- Synthesis And Preliminary Antimicrobial Evaluation Of Schiff Bases Of N -Benzyl Isatin Derivatives. (2020). Systematic Reviews in Pharmacy, 11(12), 1735-1744.

- Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Deriv

-

Synthesis and antibacterial activities of N-benzyl isatin-3-semicarbazones and hydrazones | Request PDF. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

20230818 Indole Synthesis SI. (n.d.). Rsc.org. Retrieved February 23, 2026, from [Link]

- Isatin and Its Derivatives: Chemistry, Synthesis, and Pharmacological Activities – A Comprehensive Review. (2025). RJWave.org.

-

Isatin 3-hydrazone | C8H7N3O | CID 16906. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

-

Isatin. (n.d.). Organic Syntheses Procedure. Retrieved February 23, 2026, from [Link]

- Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole deriv

- Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. (2021). Beilstein Journal of Organic Chemistry, 17, 466-475.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Design, synthesis, in vitro , and in silico studies of novel isatin-hybrid hydrazones as potential triple-negative breast cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07650H [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Isatin 3-hydrazone | C8H7N3O | CID 16906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 11. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 12. sysrevpharm.org [sysrevpharm.org]

- 13. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights [mdpi.com]

Methodological & Application

Synthesis of 1-Benzyl-3-hydrazono-1,3-dihydro-indol-2-one: An Application Note for Medicinal Chemistry

Introduction: The Significance of Isatin Hydrazones in Drug Discovery

Isatin (1H-indole-2,3-dione) and its derivatives represent a highly privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2] The isatin core is a versatile building block, allowing for substitutions at multiple positions, which has led to the development of compounds with anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3] A particularly fruitful avenue of research has been the synthesis of isatin-3-hydrazones, which have shown significant potential as therapeutic agents.[4][5] These compounds are of considerable interest to researchers in drug development due to their diverse biological activities.

This application note provides a detailed, field-proven protocol for the synthesis of a specific isatin hydrazone, 1-Benzyl-3-hydrazono-1,3-dihydro-indol-2-one. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, the rationale behind experimental choices, and methods for the characterization of the final product.

Chemical Reaction Pathway

The synthesis of 1-Benzyl-3-hydrazono-1,3-dihydro-indol-2-one is a two-step process. The first step involves the N-benzylation of isatin to form 1-benzylisatin. The second step is a condensation reaction between 1-benzylisatin and hydrazine hydrate.

Caption: Overall synthetic workflow.

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | Grade | Supplier |

| Isatin | Reagent | Sigma-Aldrich |

| Benzyl Bromide | Reagent | Sigma-Aldrich |

| Potassium Carbonate (K2CO3) | Anhydrous | Fisher Scientific |

| Potassium Iodide (KI) | Reagent | VWR |

| Acetonitrile | HPLC Grade | Fisher Scientific |

| Hydrazine Hydrate | Reagent | Sigma-Aldrich |

| Ethanol | Absolute | Fisher Scientific |

| Methanol | HPLC Grade | Fisher Scientific |

Equipment

-

Round-bottom flasks (50 mL, 100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer

-

FT-IR spectrometer

-

Mass spectrometer

Experimental Protocols

PART 1: Synthesis of 1-Benzylisatin (Starting Material)

This procedure is adapted from established methods for the N-alkylation of isatin.[3][6]

Protocol Steps:

-

Reaction Setup: In a 100 mL round-bottom flask, combine isatin (0.88 g, 6 mmol), potassium carbonate (0.99 g, 7.2 mmol), and potassium iodide (0.99 g, 1.2 mmol) in 15 mL of acetonitrile.

-

Addition of Benzyl Bromide: Stir the mixture for 5 minutes at room temperature. Then, add benzyl bromide (1.29 g, 9 mmol) dropwise to the suspension.

-

Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, pour the mixture into ice-cold water. The precipitate is then collected by vacuum filtration, washed with water, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield orange crystals.

PART 2: Synthesis of 1-Benzyl-3-hydrazono-1,3-dihydro-indol-2-one (Final Product)

This protocol is based on the established method for the formation of isatin hydrazones.[4]

Protocol Steps:

-

Reaction Setup: In a 50 mL round-bottom flask, dissolve 1-benzylisatin (1 mmol) in methanol or ethanol.

-

Addition of Hydrazine Hydrate: Add 1.2 equivalents of hydrazine hydrate to the solution.

-

Reaction: Reflux the reaction mixture for 3-4 hours. The progress of the reaction can be monitored by TLC.

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The resulting precipitate is collected by vacuum filtration.

-

Purification: Wash the solid with cold ethanol and air dry to obtain the final product as a yellow powder. Further purification can be achieved by recrystallization from methanol.

Characterization of (Z)-1-Benzyl-3-hydrazonoindolin-2-one

The identity and purity of the synthesized compound should be confirmed by various analytical techniques.

| Property | Expected Value |

| Appearance | Yellow powder |

| Melting Point | 124.5–126 °C[4] |

| Mass Spectrometry (ESI-MS) | m/z = 252 [M+H]+[4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (in CDCl₃): The proton NMR spectrum is expected to show a singlet for the N-CH₂ protons around δ 5.05 ppm. The aromatic protons will appear as a multiplet in the range of δ 6.55-8.30 ppm, and the NH proton of the hydrazone is expected as a singlet at approximately δ 12.91 ppm.[7]

-

¹³C NMR (in CDCl₃): The carbon NMR spectrum should show the N-CH₂ carbon at approximately δ 43.3 ppm. The aromatic carbons will resonate in the region of δ 108-148 ppm. The C=N carbon of the imine is expected around δ 155.3 ppm, and the C=O of the amide should appear near δ 161.7 ppm.[7]

Infrared (IR) Spectroscopy:

-

The IR spectrum is expected to show characteristic absorption bands for the N-H stretch, the C=O stretch of the lactam ring, and the C=N stretch of the hydrazone.

Safety Precautions

Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. [8] It should be handled with extreme caution in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, a lab coat, and safety goggles, is mandatory. In case of skin contact, wash the affected area immediately with plenty of water.

1-Benzylisatin should also be handled with care, using appropriate PPE. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 1-Benzyl-3-hydrazono-1,3-dihydro-indol-2-one, a compound of interest in the field of medicinal chemistry. By following the outlined procedures for synthesis and characterization, researchers can confidently produce and verify this valuable isatin hydrazone derivative for further investigation in drug discovery programs.

References

- Sigma-Aldrich. (2025, November 11). Hydrazine hydrate SAFETY DATA SHEET.

- Al-Suwaidan, I. A., et al. (2020). Synthesis of Novel Potent Biologically Active N-Benzylisatin-Aryl Hydrazones in Comparison with Lung Cancer Drug 'Gefitinib'. Molecules, 25(11), 2533.

- Abdel-Wahab, B. F., et al. (2017). New hydrazonoindolin-2-ones: Synthesis, exploration of the possible anti-proliferative mechanism of action and encapsulation into PLGA microspheres. PLoS ONE, 12(7), e0181543.

- El-Faham, A., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(7), 3203.

-

MDPI. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Retrieved from [Link]

- Aljamali, N. M. (2020). Synthesis And Preliminary Antimicrobial Evaluation Of Schiff Bases Of N -Benzyl Isatin Derivatives. Systematic Reviews in Pharmacy, 11(12), 193-199.

-

Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION Iron-catalyzed cross-dehydrogenative coupling of indolin-2-ones with active methylenes for direct carb. Retrieved from [Link]

- Rachid, B., et al. (2007). 1-benzyl-3-(2-(pyridin-2-yl)hydrazono)indolin-2-one. Molbank, 2007(3), M535.

- Jha, K. K., et al. (2025). Design, synthesis, in vitro, and in silico studies of novel isatin-hybrid hydrazones as potential triple-negative breast cancer agents. RSC Advances.

-

Royal Society of Chemistry. (n.d.). 20230818 Indole Synthesis SI. Retrieved from [Link]

- Essassi, E. M. (2025). 1-benzyl-3-(2-(pyridin-2-yl)hydrazono)indolin-2-one.

- Singh, U. P., & Bhat, H. R. (2025). Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules: Precursor for the Preparation of Biological Active Heterocycles.

- Google Patents. (n.d.). CN111747883A - 1-Benzylisatin derivative and its synthetic method and use.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, in vitro , and in silico studies of novel isatin-hybrid hydrazones as potential triple-negative breast cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07650H [pubs.rsc.org]

- 4. Synthesis of Novel Potent Biologically Active N-Benzylisatin-Aryl Hydrazones in Comparison with Lung Cancer Drug ‘Gefitinib’ [mdpi.com]

- 5. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sysrevpharm.org [sysrevpharm.org]

- 7. mdpi.com [mdpi.com]

- 8. New hydrazonoindolin-2-ones: Synthesis, exploration of the possible anti-proliferative mechanism of action and encapsulation into PLGA microspheres - PMC [pmc.ncbi.nlm.nih.gov]

Recrystallization solvents for purifying isatin hydrazone derivatives

Application Note: Strategic Recrystallization of Isatin Hydrazone Derivatives

Introduction & Scientific Context

Isatin (1H-indole-2,3-dione) hydrazones are a critical class of Schiff bases exhibiting potent pharmacological activities, including anticancer, antiviral, and anticonvulsant properties. However, their synthesis—typically a condensation between isatin and a hydrazine derivative—often yields crude products contaminated with unreacted starting materials, stereoisomers (E/Z mixtures), and oligomeric byproducts.

The Purification Challenge: The primary challenge in purifying isatin hydrazones lies in their variable solubility profiles. The isatin core is polar and capable of hydrogen bonding (lactam ring), while the hydrazone tail can range from highly lipophilic (e.g., phenylhydrazones) to amphiphilic (e.g., thiosemicarbazones). Furthermore, these derivatives often exist in dynamic equilibrium between E (anti) and Z (syn) isomers, where the Z-isomer is typically stabilized by an intramolecular hydrogen bond between the isatin carbonyl oxygen and the hydrazone N-H.

This guide provides a rational, evidence-based approach to solvent selection, moving beyond trial-and-error to a mechanistic understanding of solubility parameters.

Solvent Selection Matrix

The choice of solvent is dictated by the electronic and steric nature of the substituents at the N1 (indole nitrogen) and N3 (hydrazone nitrogen) positions.

Table 1: Optimized Solvent Systems by Derivative Class

| Derivative Class | Substituent Characteristics | Primary Solvent | Co-Solvent / Anti-Solvent | Mechanistic Rationale |

| Simple Isatin Hydrazones | Unsubstituted or small alkyl groups (e.g., Methyl, Ethyl). | Ethanol (95% or Abs.) | Water (dropwise) | Ethanol matches the polarity of the lactam core; water increases yield by reducing solubility upon cooling. |

| Thiosemicarbazones | Sulfur-containing, highly polar, H-bond donors. | DMF or DMSO | Water (3:1 to 5:1 ratio) | High polarity of DMF disrupts strong intermolecular crystal lattice forces; water acts as a strong anti-solvent. |

| N-Alkylated / Arylated | Lipophilic chains (e.g., Benzyl, Phenyl) on N1 or N3. | Chloroform or Dichloromethane | Ethanol or Hexane | The lipophilic tail dominates solubility; chlorinated solvents dissolve the backbone, while alcohols induce crystallization. |

| Nitro/Halo-Substituted | Electron-withdrawing groups ( | Acetic Acid (Glacial) | Water | Acidic media can protonate basic sites, aiding dissolution at high temps; cooling drives precipitation of the neutral species. |

| Acid Hydrazides | Contains additional carbonyl/amide linkages. | Methanol | Dioxane | Methanol provides strong H-bond acceptance/donation to solvate the hydrazide moiety. |

Decision Logic for Solvent Selection

The following decision tree illustrates the logical flow for selecting a solvent system based on the physicochemical properties of the crude material.

Figure 1: Logical decision tree for selecting the optimal recrystallization solvent based on derivative polarity.

Master Recrystallization Protocol

This protocol is designed to maximize crystal purity suitable for X-ray diffraction (XRD) and biological assays.

Prerequisites:

-

Crude Product: Dried and powdered.[1]

-

Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, hot plate, Büchner funnel.

Step-by-Step Methodology

-

Saturation (Thermodynamic Dissolution):

-

Place 1.0 g of crude isatin hydrazone in a round-bottom flask.

-

Add the primary solvent (e.g., Ethanol) in small portions (5-10 mL) while heating to reflux.

-

Critical Insight: Do not add excess solvent immediately. Add just enough to dissolve the solid at the boiling point. If the solution remains cloudy due to impurities (like inorganic salts), do not add infinite solvent.

-

-

Hot Filtration (Mechanical Purification):

-

Why: To remove dust, silica (if previously chromatographed), or highly insoluble polymeric impurities that act as heterogenous nucleation sites for low-quality crystals.

-

Action: While maintaining the solution at boiling temperature, filter rapidly through a pre-warmed fluted filter paper or a sintered glass funnel.

-

-

Nucleation & Growth (Kinetic Control):

-

Allow the filtrate to cool to room temperature slowly (over 1-2 hours).

-

Scientific Note: Rapid cooling (quenching) traps impurities within the crystal lattice and favors the formation of amorphous powder. Slow cooling allows for the thermodynamic selection of the most stable crystal polymorph (often the Z-isomer stabilized by intramolecular H-bonding).

-

Optional: If no crystals form, add the "Anti-Solvent" (e.g., warm water) dropwise until a persistent turbidity is observed, then re-heat to clear and cool again.

-

-

Collection & Washing:

-

Filter the crystals using vacuum filtration.[2]

-

Wash: Use ice-cold primary solvent (or a 50:50 mix of solvent/anti-solvent). This removes the "mother liquor" containing soluble impurities without redissolving the product.

-

-

Drying:

-

Dry under vacuum at 40-50°C. Avoid high heat as some hydrazones can undergo thermal isomerization or decomposition.

-

Experimental Workflow Diagram

Figure 2: Operational workflow for the recrystallization process, emphasizing the hot filtration step.

Troubleshooting & Optimization

| Issue | Diagnosis | Corrective Action |

| Oiling Out | Product separates as a liquid oil rather than crystals. | The temperature gap between the melting point of the solute and the boiling point of the solvent is too small. Solution: Use a lower-boiling solvent (e.g., switch from DMF to Ethanol) or add a seed crystal. |

| No Precipitate | Product is too soluble or solution is supersaturated but stable. | 1. Scratch the inner wall of the flask with a glass rod (induces nucleation).2. Add anti-solvent (Water) dropwise.3. Cool in an ice-salt bath (-10°C). |

| Colored Impurities | Mother liquor is dark; crystals are discolored. | Add activated charcoal (1-2% w/w) during the boiling step (Step 1), stir for 5 mins, then perform Hot Filtration (Step 2). |

| Isomer Mixture | NMR shows split peaks (E/Z mixture). | Recrystallize again using a slower cooling rate. The Z-isomer is usually thermodynamically favored due to the N-H...O=C hydrogen bond. |

References

-

Popiołek, L. (2021).[3] Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity. MDPI. Retrieved from [Link]

-

Somagond, S. M., et al. (2019). Synthesis and Evaluation of Some New Isatin Hydrazones for Their Antibacterial Activities. Asian Journal of Chemistry. Retrieved from [Link]

-

Hall, M. D., et al. (2011). Synthesis and structure-activity evaluation of isatin-β-thiosemicarbazones. National Institutes of Health (PMC). Retrieved from [Link]

-

Liu, J., et al. (2014). Solubility and Thermodynamic Functions of Isatin in Pure Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]

Sources

Application Note: Optimized MTT Assay Protocol for Evaluating the Cytotoxic Potency of N-Benzyl Isatin Derivatives

Introduction & Scientific Rationale

The Target: N-Benzyl Isatin Derivatives

Isatin (1H-indole-2,3-dione) is a privileged scaffold in medicinal chemistry.[1][2][3] Its N-benzyl derivatives have garnered significant attention in oncology due to their enhanced lipophilicity and ability to target intracellular kinases (e.g., VEGFR-2, CDK2) and inhibit tubulin polymerization [1, 2]. Unlike the parent isatin molecule, the N-benzyl modification facilitates passive diffusion across the cell membrane, often resulting in potency in the low micromolar range (IC₅₀ < 15 µM) against breast (MCF-7, MDA-MB-231) and lung (A549) cancer lines [3].

The Method: MTT Assay Principle

The MTT assay is a quantitative colorimetric method based on the cleavage of the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to purple formazan crystals.[4][5][6][7] This reduction is catalyzed primarily by mitochondrial succinate dehydrogenase in metabolically active cells.[5]

Why this protocol differs: Standard MTT protocols often fail with N-benzyl isatin derivatives due to their high lipophilicity. Improper solubilization can lead to compound precipitation in aqueous media, causing false "toxicity" readings (physical cell suffocation rather than biochemical cytotoxicity) or optical interference. This guide integrates specific solubilization steps to mitigate these artifacts.

Pre-Experimental Considerations (Expertise & Experience)

Solubility & Vehicle Control

N-benzyl isatin is hydrophobic. It requires Dimethyl Sulfoxide (DMSO) for stock preparation.

-

The "DMSO Limit": The final concentration of DMSO in the cell culture well must not exceed 0.5% (v/v) (ideally < 0.1%). Higher concentrations induce vehicle toxicity, masking the drug's true effect.

-

Precipitation Check: Before adding to cells, dilute your stock in warm media (37°C) in a clear tube. If turbidity occurs, the compound has precipitated; you must lower the concentration or improve the stock formulation.

Controls

Every plate must include the following to ensure a self-validating system:

-

Blank (Background): Media + MTT (No cells). Corrects for phenol red interference.

-

Negative Control: Cells + Media (Untreated). Represents 100% viability.

-

Vehicle Control: Cells + Media + DMSO (at the highest concentration used in treatment). Validates that the solvent is non-toxic.

-

Positive Control: Cells + Standard Chemotherapy (e.g., Doxorubicin or Cisplatin). Verifies cell sensitivity.[3][5][7][8]

Materials & Reagents

| Reagent/Material | Specification | Notes |

| N-Benzyl Isatin | >98% Purity | Store desiccated at -20°C. |

| MTT Reagent | 5 mg/mL in PBS | Filter sterilize (0.22 µm). Store in dark at 4°C. |

| Solubilization Buffer | 100% DMSO | For dissolving formazan crystals. |

| Cell Lines | MCF-7, MDA-MB-231, or A549 | Adherent lines recommended for this protocol. |

| Culture Media | DMEM or RPMI-1640 | Supplemented with 10% FBS + 1% Pen/Strep. |

| 96-Well Plates | Flat-bottom, Tissue Culture Treated | Edge wells should be filled with PBS to prevent evaporation. |

Detailed Experimental Protocol

Phase 1: Stock Preparation (Critical Step)

-

Weigh 5–10 mg of N-benzyl isatin derivative.

-

Dissolve in 100% sterile DMSO to create a 10 mM or 20 mM Master Stock .

-

Vortex vigorously for 1 minute. Sonicate if necessary to ensure complete dissolution.

-

Storage: Aliquot into small volumes (e.g., 20 µL) and store at -20°C to avoid freeze-thaw cycles.

Phase 2: Cell Seeding (Day 1)

-

Harvest cells via trypsinization.[4]

-

Count cells using a hemocytometer or automated counter.

-

Dilute cells to 5,000 – 10,000 cells/well (depending on doubling time).

-

Dispense 100 µL of cell suspension into inner wells of a 96-well plate.

-

Fill outer edge wells with 200 µL sterile PBS (Evaporation barrier).

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Phase 3: Treatment (Day 2)

-

Prepare a 2X Working Solution of the drug in culture media.

-

Example: To test 100 µM, prepare 200 µM in media (ensure DMSO < 1%).

-

-

Perform serial dilutions (1:2 or 1:10) in a separate sterile deep-well plate or tubes.

-

Range: Typically 0.1 µM to 100 µM for isatin derivatives.

-

-

Aspirate old media from the cell plate (carefully, do not dislodge cells).

-

Add 100 µL of the drug-containing media to the respective wells.

-

Incubate for 48 to 72 hours (standard for cytotoxicity profiling).

Phase 4: MTT Assay & Readout (Day 4/5)

-

Add 10 µL of MTT Stock (5 mg/mL) directly to each well (Final conc: 0.45 mg/mL).

-

Note: Do not remove the drug media; adding MTT directly minimizes cell loss.

-

-

Incubate for 3–4 hours at 37°C in the dark.

-

Solubilization:

-

Carefully aspirate the media/MTT solution (crucial: do not suck up the crystals).[4]

-

Add 100 µL of 100% DMSO to each well.

-

-

Place plate on an orbital shaker for 10–15 minutes at room temperature to dissolve crystals.

-

Measure absorbance at 570 nm (Reference wavelength: 630 nm).

Visualized Workflows

Diagram 1: Biological Mechanism of Action

This diagram illustrates how N-benzyl isatin derivatives induce cell death and how the MTT assay detects the remaining viable cells.

Caption: Mechanism of N-benzyl isatin cytotoxicity and its detection via mitochondrial reductase activity.

Diagram 2: Experimental Workflow

Step-by-step logic flow for the protocol.

Caption: Chronological workflow for N-benzyl isatin MTT assay.

Data Analysis & Interpretation

Calculating Cell Viability

Normalize the absorbance readings using the following formula:

- : Absorbance of well with N-benzyl isatin.

- : Absorbance of Vehicle Control (DMSO only).

- : Absorbance of media only (no cells).

Determining IC₅₀

-

Plot Log[Concentration] (x-axis) vs. % Viability (y-axis).

-

Use non-linear regression (Sigmoidal dose-response, variable slope) in software like GraphPad Prism or Origin.

-

The IC₅₀ is the concentration at which the curve crosses 50% viability.

-

Benchmark: Active N-benzyl isatin derivatives typically show IC₅₀ values between 0.5 µM and 15 µM depending on the substitution pattern (e.g., 5-nitro or 5,7-dibromo modifications enhance potency) [1, 3].

-

Troubleshooting (The "Trustworthiness" Pillar)

| Observation | Probable Cause | Corrective Action |

| High Background (Blank) | Phenol red interference or microbial contamination. | Use phenol-red free media for the MTT step or subtract blank rigorously. |

| Precipitation in Wells | Drug concentration too high; Lipophilicity issue. | Check wells under microscope before adding MTT.[4] If crystals exist outside cells, lower the concentration or increase serum slightly to bind drug. |

| Low Absorbance in Control | Low cell number or old MTT reagent. | Increase seeding density. Ensure MTT is yellow (not green/blue) before addition. |

| High Variance (Error Bars) | Pipetting error or evaporation. | Use reverse pipetting for viscous fluids (DMSO). Fill edge wells with PBS. |

References

-

Vine, K. L., et al. (2013).[1] Recent highlights in the development of isatin-based anticancer agents.[1][9][10] Advances in Anticancer Agents in Medicinal Chemistry. Link

-

Pakravan, P., et al. (2013). Molecular mechanism of isatin action in cancer cells.[2][3][9][10] Journal of Biological Sciences.

-

Hassan, G. S., et al. (2020). Synthesis of Novel Potent Biologically Active N-Benzylisatin-Aryl Hydrazones. Molecules.[2][3][8][10][11] Link

-

Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays.[8] Journal of Immunological Methods. Link

-

Riss, T. L., et al. (2013). Cell Viability Assays: MTT Assay Protocol. Assay Guidance Manual (NCBI). Link

Sources

- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Design, synthesis, in vitro , and in silico studies of novel isatin-hybrid hydrazones as potential triple-negative breast cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07650H [pubs.rsc.org]

- 4. clyte.tech [clyte.tech]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MTT assay overview | Abcam [abcam.com]

- 8. researchgate.net [researchgate.net]

- 9. benthamdirect.com [benthamdirect.com]

- 10. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dergipark.org.tr [dergipark.org.tr]

Application Note: A Validated Protocol for Molecular Docking of 1-benzyl-3-hydrazonoindolin-2-one Ligands

Abstract

This document provides a comprehensive, step-by-step protocol for the molecular docking of 1-benzyl-3-hydrazonoindolin-2-one derivatives, a class of compounds with significant therapeutic potential.[1][2][3][4] This guide is designed for researchers in drug discovery and computational biology, offering a robust workflow from ligand and protein preparation to docking execution and results validation. By explaining the scientific rationale behind each step, this protocol ensures technical accuracy and reproducibility, enabling researchers to confidently predict binding modes and affinities to inform further experimental studies.

Introduction: The Significance of Isatin Scaffolds and Molecular Docking

Isatin (1H-indole-2,3-dione) and its derivatives, including the 1-benzyl-3-hydrazonoindolin-2-one scaffold, are privileged structures in medicinal chemistry.[1][5][6] These compounds exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[2][3][4][5][7] Their therapeutic potential often stems from their ability to inhibit key protein targets such as cyclin-dependent kinases (CDKs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial in disease pathways.[2][3][4][5]

Molecular docking is a powerful computational method used to predict how a ligand (small molecule) interacts with a protein target at the atomic level.[5][8] It estimates the preferred binding orientation and conformation of the ligand, and scores the strength of the interaction, typically as binding energy.[8][9] For scaffolds like 1-benzyl-3-hydrazonoindolin-2-one, docking studies can elucidate structure-activity relationships (SAR), guide the design of more potent derivatives, and prioritize compounds for synthesis and biological screening.[1][10]

The accuracy of a docking simulation is fundamentally dependent on the meticulous preparation of both the ligand and the protein. This protocol provides a validated workflow to ensure high-quality, reliable docking results.

Overview of the Molecular Docking Workflow

A successful docking study follows a structured, multi-stage process. Each stage is critical for the integrity of the final prediction. This protocol is built around four core stages: Ligand Preparation, Protein Preparation, Docking Simulation, and Analysis & Validation.

Figure 1: High-level overview of the molecular docking workflow.

Required Software and Resources

This protocol utilizes widely adopted and freely available academic software.

| Software/Resource | Purpose | Recommended Tool(s) |

| Molecular Visualization | Viewing and manipulating protein/ligand structures. | UCSF Chimera, PyMOL |

| Ligand & Protein Preparation | Adding hydrogens, assigning charges, format conversion. | AutoDock Tools (ADT), UCSF Chimera |

| Docking Engine | Performing the docking simulation. | AutoDock Vina |

| Protein Structure Database | Obtaining 3D coordinates of target proteins. | Protein Data Bank (PDB) |

| Ligand Structure Database | Obtaining 2D/3D structures of known ligands. | DrugBank, PubChem |

| Interaction Analysis | Visualizing 2D diagrams of interactions. | Discovery Studio Visualizer, LigPlot+ |

Part A: Protocol for Ligand Preparation

Causality: The ligand's 3D structure, charge distribution, and bond flexibility directly influence its interaction with the receptor. Improper preparation is a primary source of docking error. This protocol ensures a standardized, low-energy, and correctly formatted ligand structure.

Figure 2: Step-by-step workflow for preparing the ligand.

Step-by-Step Methodology:

-

Obtain/Draw Ligand Structure:

-

Generate 3D Conformation:

-

Convert the 2D structure into a 3D conformation. Most chemical drawing tools have a "Clean Up in 3D" function. For batch processing, Open Babel is an excellent command-line tool.

-

Rationale: Docking requires a plausible 3D starting geometry. While the docking algorithm will explore conformational space, starting from a low-energy conformer can improve efficiency.

-

-

Load into AutoDock Tools (ADT):

-

Start ADT. Navigate to Ligand -> Input -> Open and select your 3D ligand file (e.g., in PDB or MOL2 format).

-

-

Add Hydrogens and Assign Charges:

-

ADT will automatically add hydrogens. It's crucial to ensure correct protonation states, especially for the hydrazono group. The default is typically sufficient for physiological pH.

-

Assign partial charges. Navigate to Edit -> Charges -> Add Gasteiger Charges.

-

Rationale: Charges are fundamental to calculating electrostatic interactions, a key component of the docking scoring function.[16]

-

-

Set Up Torsions:

-

Navigate to Ligand -> Torsion Tree -> Detect Root. ADT will automatically identify rotatable bonds. The 1-benzyl-3-hydrazonoindolin-2-one scaffold has several key rotatable bonds that must be allowed to flex during docking.

-

Rationale: Ligand flexibility is critical. Allowing rotation around key single bonds enables the ligand to adapt its conformation to fit the binding pocket.

-

-

Save in PDBQT Format:

Part B: Protocol for Target Protein Preparation

Causality: The protein structure obtained from the PDB is a raw experimental model. It often contains non-essential molecules (water, ions), missing atoms, and lacks hydrogen atoms necessary for defining interactions. This preparation phase refines the raw structure into a computationally ready model.

Step-by-Step Methodology:

-

Download Protein Structure:

-

Go to the RCSB Protein Data Bank (PDB) and download the crystal structure of your target protein (e.g., a specific CDK or VEGFR-2). Choose a high-resolution structure (<2.5 Å) with a co-crystallized ligand if possible. The co-crystallized ligand is invaluable for defining the binding site and for subsequent validation.

-

-

Clean the PDB File:

-

Open the PDB file in a molecular viewer like UCSF Chimera or PyMOL.[5][19]

-

Remove all non-essential components:

-

Water Molecules: Delete all water molecules. While some water molecules can be critical for binding (bridging interactions), a standard initial docking run is performed without them for simplicity.[17][19]

-

Co-crystallized Ligands and Ions: Remove any existing ligands, ions (unless they are catalytic cofactors), and crystallization agents.[20]

-

Alternate Conformations: If the structure has alternate locations for some residues (e.g., "A" and "B"), retain only the one with the highest occupancy (usually "A").

-

-

-

Load into AutoDock Tools (ADT):

-

Start ADT. Navigate to File -> Read Molecule and load your cleaned PDB file.

-

-

Prepare the Macromolecule:

-

Navigate to Edit -> Hydrogens -> Add. Choose Polar only and click OK.

-

Navigate to Edit -> Charges -> Add Kollman Charges.[17]

-

Rationale: Adding polar hydrogens is essential for defining hydrogen bond donors and acceptors.[18][20] Kollman charges are a well-established charging scheme for proteins in docking simulations.

-

-

Save in PDBQT Format:

-

Navigate to Grid -> Macromolecule -> Choose. Select your protein.

-

A save dialog will appear. Save the prepared protein in PDBQT format. This format is analogous to the ligand PDBQT, containing coordinates and charge information for the receptor.[17]

-

Part C: Docking Simulation - Grid Generation and Execution

Causality: The docking algorithm does not search the entire protein. You must define a specific three-dimensional search space, known as the "grid box," where the algorithm will attempt to place the ligand. The size and center of this box are critical parameters.

Step-by-Step Methodology:

-

Define the Binding Site:

-

Best Practice: If your protein structure had a co-crystallized ligand, the binding site is the space it occupied. Use the coordinates of this original ligand to center your grid box.

-

Alternative: If no co-crystallized ligand is present, identify the binding pocket from literature or by using site-finder tools (e.g., in UCSF Chimera or PDBsum).[21][22][23][24][25]

-

-

Set Up the Grid Box in ADT:

-

In ADT, go to Grid -> Grid Box....

-

A box will appear around your protein. Adjust the center_x, center_y, center_z coordinates to center the box on the active site.

-

Adjust the size_x, size_y, size_z dimensions. The box should be large enough to encompass the entire binding pocket and allow the ligand to rotate freely within it, typically with a 4-5 Å buffer around where the ligand is expected to bind.[20][26]

-

Rationale: A box that is too small may prevent the docking algorithm from finding the correct binding pose. A box that is too large will unnecessarily increase computation time and can lead to non-specific binding predictions.

-

-

Configure and Run AutoDock Vina:

-

AutoDock Vina requires a configuration file (e.g., conf.txt) that specifies the input files and grid box parameters.

-

Create a text file with the following content:

-

Execute Vina from the command line: vina --config conf.txt --log results.log

-